Cas no 477972-95-5 (2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide)
477972-95-5 structure
Product Name:2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide
Numero CAS:477972-95-5
MF:C18H23FN2O
MW:302.386428117752
CID:5454029
PubChem ID:6378506
Update Time:2025-06-16
2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide
- (Z)-2-Cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide
- EN300-26576491
- Z44314898
- 477972-95-5
- 2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide
-
- Inchi: 1S/C18H23FN2O/c1-2-3-4-5-6-7-12-21-18(22)16(14-20)13-15-8-10-17(19)11-9-15/h8-11,13H,2-7,12H2,1H3,(H,21,22)
- Chiave InChI: KUZAAOIIYCOKSE-UHFFFAOYSA-N
- Sorrisi: C(NCCCCCCCC)(=O)C(C#N)=CC1=CC=C(F)C=C1
Proprietà calcolate
- Massa esatta: 302.17944152g/mol
- Massa monoisotopica: 302.17944152g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 9
- Complessità: 403
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 52.9Ų
Proprietà sperimentali
- Densità: 1.071±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 476.2±45.0 °C(Predicted)
- pka: 12.35±0.46(Predicted)
2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576491-0.05g |
2-cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide |
477972-95-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
477972-95-5 (2-Cyano-3-(4-fluorophenyl)-N-octyl-2-propenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso